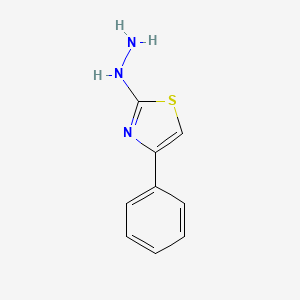

2-Hydrazino-4-phenylthiazole

Description

Significance of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Beyond

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. fabad.org.trtandfonline.comnih.gov Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. fabad.org.trtandfonline.comnih.gov The thiazole nucleus is present in numerous FDA-approved drugs, underscoring its clinical importance. fabad.org.tr This versatile scaffold's prevalence in both natural products and synthetic drugs highlights its importance in the development of new therapeutic agents. tandfonline.comnih.gov

Role of Hydrazine (B178648) Moiety in Enhancing Biological Activities of Thiazole Derivatives

The incorporation of a hydrazine or hydrazone (-NHNH2) moiety into the thiazole ring system has been shown to significantly enhance the biological activities of the resulting derivatives. mdpi.comnih.gov This functional group can participate in the formation of hydrazones, which are known to possess a broad spectrum of pharmacological effects, including antimicrobial and anticancer properties. nih.govnih.gov The hydrazine group is believed to improve the molecule's ability to interact with biological targets, potentially through chelation with metal ions or by forming key hydrogen bonds with enzymes and receptors. mdpi.comnanobioletters.com

Historical Context of 2-Hydrazino-4-phenylthiazole Research

Research into this compound and its derivatives has evolved from the foundational work on thiazole chemistry. The Hantzsch thiazole synthesis, a classic method for creating the thiazole ring, has been a cornerstone for producing these compounds. nih.gov Early investigations focused on the fundamental synthesis and characterization of these molecules. Over time, the focus has shifted towards exploring their potential applications, particularly in medicinal chemistry, driven by the promising biological activities observed in various screening programs. tandfonline.comabap.co.in

Overview of Research Trajectories for this compound

Current research on this compound is multifaceted. A significant trajectory involves the synthesis of novel derivatives and their evaluation as potential therapeutic agents. researchgate.netsapub.org Researchers are actively exploring its utility as a building block for more complex heterocyclic systems, such as thiazolylpyrazoles and pyrazolopyrimidines. tandfonline.com Another key area of investigation is the development of more efficient and environmentally friendly "green" synthesis methods. Furthermore, structure-activity relationship (SAR) studies are being conducted to understand how different substituents on the thiazole and phenyl rings influence the compound's biological activity, aiming to design more potent and selective drug candidates. nih.govmyskinrecipes.com

Structure

3D Structure

Properties

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOUNUQLXMNNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020707 | |

| Record name | 2-Hydrazino-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34176-52-8 | |

| Record name | 2-Hydrazinyl-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34176-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylthiazolone-(2)-hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34176-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazino-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-4-phenylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDRAZINO-4-PHENYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V93UR7ZO5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Hydrazino 4 Phenylthiazole and Its Derivatives

Classical Condensation and Cyclization Reactions

Traditional synthetic methods for 2-hydrazino-4-phenylthiazole and its derivatives heavily rely on condensation and cyclization reactions. These well-established procedures provide reliable access to the target molecules, although they often involve multiple steps and the use of conventional solvents.

Hantzsch Condensation Approaches for this compound Synthesis

The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the preparation of thiazole derivatives. tandfonline.com While the classic Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, modifications of this method are employed for synthesizing this compound. Typically, this involves the reaction of phenacyl halides with thiosemicarbazide (B42300) or its derivatives. tandfonline.comnih.gov The sulfur atom of the thiosemicarbazide acts as a nucleophile, attacking the α-carbon of the haloketone, which is followed by an intramolecular cyclization and dehydration to form the thiazole ring. tandfonline.com

A common two-step process involves the initial condensation of a carbonyl compound with thiosemicarbazide to form a thiosemicarbazone, which then undergoes cyclization with an α-halocarbonyl compound to yield the 2-hydrazinylthiazole (B183971) derivative. evitachem.comsmolecule.com

Table 1: Hantzsch-type Synthesis of this compound Derivatives

| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |

| Thiosemicarbazide, Aromatic Aldehydes, Phenacyl Bromide | 1. Sulphamic acid (10 mol%), Ethanol (B145695), Room Temp, 10-20 min; 2. Sodium acetate, Acetic acid, Room Temp | 2-Arylidenehydrazinyl-4-arylthiazole | 83-92 | orientjchem.org |

| Thiosemicarbazide, Substituted Acetophenones, α-Haloketones | PEG-400, Glacial Acetic Acid (5 mol%) | 2-(2-hydrazinyl) thiazoles | Not Specified | benthamdirect.com |

| Thiosemicarbazide, Phenylacetophenone | Acid catalyst (e.g., H₂SO₄ or HCl) | This compound | Not Specified | evitachem.comsmolecule.com |

Reaction of Carbonyl Compounds with Thiosemicarbazide followed by Cyclization with α-Halocarbonyl Derivatives

A prevalent and versatile method for synthesizing this compound derivatives involves a two-step sequence. The first step is the condensation of a suitable carbonyl compound (aldehyde or ketone) with thiosemicarbazide. This reaction, typically catalyzed by an acid like glacial acetic acid, proceeds in a refluxing solvent such as ethanol to form a thiosemicarbazone intermediate. smolecule.commdpi.com

In the second step, this isolated or in-situ generated thiosemicarbazone is treated with an α-halocarbonyl compound, most commonly an α-bromoacetophenone derivative. mdpi.com The reaction leads to the formation of the thiazole ring through heterocyclization. This method allows for the introduction of a variety of substituents on both the thiazole ring and the hydrazinyl moiety by selecting the appropriate starting carbonyl compound and α-haloketone. For instance, reacting a thiosemicarbazone with a substituted phenacyl bromide in dry acetone (B3395972) at room temperature can yield the corresponding 2-hydrazinyl-4-phenylthiazole derivative. mdpi.com

This two-step process offers a high degree of flexibility and generally provides good yields of the desired products. mdpi.com The progress of the reaction is often monitored using thin-layer chromatography (TLC). orientjchem.org

Condensation with α-Haloketones for Thiazolo[2,3-c]triazole Formation

The 2-hydrazino group in this compound is a key functional handle for the synthesis of fused heterocyclic systems. One important transformation is its reaction with α-haloketones to form thiazolo[2,3-c]triazoles. This reaction proceeds via an initial nucleophilic attack of the exocyclic nitrogen of the hydrazino group on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization.

For example, the reaction of 2-(phenylacetyl-hydrazino)-4-phenylthiazole with phosphoryl chloride under reflux conditions leads to the cyclization to form a 2-benzyl[2,3-c]-1,2,4-triazole derivative. tandfonline.comresearchgate.net Similarly, condensing 1-[p-(1-butylbenzoyl)]-3-thiosemicarbazide with α-haloketones first yields 2-[p-(t-butylbenzoyl)] hydrazino-4-(substituted phenyl)thiazole hydrobromides, which upon treatment with phosphoryl chloride, undergo facile cyclization to the corresponding thiazolo[2,3-c]-s-triazoles. niscpr.res.in

Table 2: Synthesis of Thiazolo[2,3-c]triazole Derivatives

| Starting Material | Reagents & Conditions | Product | Reference |

| 2-(Phenylacetyl-hydrazino)-4-phenylthiazole | POCl₃, Reflux | 2-Benzyl-5-phenyl-thiazolo[2,3-c] evitachem.comCurrent time information in Bangalore, IN.triazole | tandfonline.comresearchgate.net |

| 2-[p-(t-Butylbenzoyl)] hydrazino-4-(substituted phenyl)thiazole hydrobromides | Phosphoryl chloride | 5-Substituted-3-[p-(t-butyl phenyl)] thiazolo[2, 3-c]-s-triazoles | niscpr.res.in |

Acid-Catalyzed Condensation Reactions

Acid catalysis plays a significant role in several synthetic strategies for this compound and its derivatives. Glacial acetic acid is a commonly used catalyst for the initial condensation of carbonyl compounds with thiosemicarbazide to form thiosemicarbazones. smolecule.commdpi.com This acid-catalyzed condensation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the thiosemicarbazide.

Furthermore, acid catalysts can be employed in the cyclization step. For instance, the synthesis of 2-arylidenehydrazinyl-4-(4-methoxyphenyl)thiazole derivatives has been achieved in a one-pot, two-step process where the initial thiosemicarbazone formation is catalyzed by sulphamic acid. orientjchem.org The subsequent cyclization with 4-methoxy phenacyl bromide is then carried out in the presence of an acidic buffer (acetic acid and sodium acetate). orientjchem.org In some protocols, the entire synthesis is performed in the presence of an acid catalyst in a suitable solvent like ethanol. smolecule.com

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds, including 2-hydrazinylthiazoles, to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

Solvent-Free Synthetic Methodologies for 2-Hydrazinylthiazoles

A significant advancement in the green synthesis of 2-hydrazinylthiazoles is the development of solvent-free reaction conditions. These methods often utilize microwave irradiation or grinding techniques to promote the reaction. jetir.org

Microwave-assisted synthesis has emerged as a rapid and efficient method. jetir.org For example, a one-pot synthesis of hydrazinyl thiazoles has been reported under solvent and catalyst-free conditions using microwave irradiation (300 W) for a very short duration (30-175 seconds). sci-hub.se This approach involves the reaction of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides, providing the desired products in high yields (85-96%). sci-hub.se

Another solvent-free approach involves solid-state synthesis by ball-milling. Thiosemicarbazones can be prepared quantitatively by grinding thiosemicarbazide with aldehydes or ketones at room temperature. These intermediates can then react with phenacyl bromide to yield thiazole derivatives with high yields (68-98%). smolecule.com These solvent-free methods are not only environmentally friendly but also offer advantages such as reduced reaction times, simpler work-up procedures, and often higher yields compared to conventional methods.

Table 3: Green Synthesis Approaches for 2-Hydrazinylthiazoles

| Method | Starting Materials | Conditions | Yield (%) | Reference |

| Microwave-assisted, Solvent-free | Aryl ketones, Thiosemicarbazide, Substituted phenacyl bromides | 300 W microwave irradiation, 30-175 seconds | 85-96 | sci-hub.se |

| Solid-state Ball-milling | Thiosemicarbazide, Aldehydes/Ketones, Phenacyl bromide | Room temperature grinding | 68-98 | smolecule.com |

| Ultrasound-assisted, in Water | Aromatic aldehydes/ketones, Thiosemicarbazide, Substituted phenacyl bromides | Ultrasound irradiation, Room temperature, 50-120 min | 82-95 | sci-hub.se |

One-Pot Multicomponent Reactions (MCRs) for Thiazole Derivative Synthesis

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like thiazole derivatives from simple precursors in a single step, enhancing atom economy and reducing waste. A notable MCR approach for producing 2-hydrazonyl-4-phenylthiazoles involves the three-component reaction of an aldehyde, thiosemicarbazide, and a bromoacetophenone. researchgate.net This method is valued for its operational simplicity and ability to construct the target molecule's framework efficiently. researchgate.net

Recent advancements have focused on making these reactions more environmentally friendly. For instance, one procedure utilizes water as a solvent and ultrasound irradiation to facilitate the reaction at room temperature, completely avoiding the need for a catalyst. sci-hub.se This catalyst-free approach in water leads to high yields ranging from 82-95% in 50-120 minutes. sci-hub.se Another green MCR method employs an ionic liquid as a recyclable catalyst under solvent-free conditions, offering excellent yields and minimizing environmental impact. researchgate.netdntb.gov.ua These MCRs are central to modern organic synthesis due to their efficiency and alignment with green chemistry principles. researchgate.net

Table 1: Example of a One-Pot Multicomponent Synthesis of 2-Hydrazonyl-4-phenylthiazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Substituted Aldehyde | Thiosemicarbazide | Substituted α-bromoacetophenone | [PDBMDIm]Br (ionic liquid), Solvent-free, Room Temperature | 60-120 min | 90-95% | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of thiazole derivatives. This method significantly reduces reaction times from hours to mere minutes compared to conventional heating methods. researchgate.netasianpubs.org The key advantages of using microwave irradiation include rapid reaction rates, lower energy consumption, operational safety, and often higher product yields. researchgate.netasianpubs.org

For the synthesis of 2-amino-4-phenyl-thiazole derivatives, microwave-assisted protocols have proven highly effective. researchgate.net A solvent-free, one-pot synthesis of hydrazinyl thiazoles under microwave irradiation (300 W) can be completed in just 30 to 175 seconds, with yields around 70-80%. sci-hub.se This efficiency is also observed in the synthesis of 2-amino-4-arylthiazole derivatives using iodine as a catalyst, where microwave heating at 140°C facilitates the reaction. tandfonline.comtandfonline.com The substantial reduction in reaction time and increased yields make microwave-assisted synthesis a preferred method for many organic chemists. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Target | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 2-Amino-4-substituted phenyl-thiazole | 3 hours (reflux) | 6-8 minutes | Yes | researchgate.net |

Catalyst-Free Synthesis Routes

The development of catalyst-free synthesis routes aligns with the principles of green chemistry by simplifying procedures and reducing chemical waste. For this compound derivatives, several catalyst-free methods have been successfully established. researchgate.net

One prominent example is a one-pot, three-component synthesis conducted in water under ultrasound irradiation at room temperature. sci-hub.se This process, which involves reacting aromatic aldehydes/ketones, thiosemicarbazide, and substituted phenacyl bromides, achieves excellent yields (82-95%) without any catalyst. sci-hub.se Another approach involves a two-step reaction where thiosemicarbazones are first formed and then cyclized with α-halocarbonyl compounds at room temperature over 20-24 hours. sci-hub.se Additionally, a metal-free, three-component reaction of aromatic ketones, sulfur, and cyanamide (B42294) has been developed to form 2-amino-4-arylthiazoles, creating one carbon-nitrogen and two carbon-sulfur bonds in a single, catalyst-free process. tandfonline.com

Catalytic Synthesis

Ionic Liquid Catalyzed Reactions for Hydrazinyl Thiazole Formation

Ionic liquids (ILs) have gained prominence as effective and environmentally benign catalysts and solvents in organic synthesis. researchgate.net Their use in the formation of hydrazinyl thiazoles offers several advantages, including mild reaction conditions, high efficiency, and catalyst reusability. researchgate.netresearchgate.net

A significant example is the one-pot, solvent-free synthesis of 2-hydrazonyl-4-phenylthiazoles catalyzed by the ionic liquid 3,3′-(pentane-1,5-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) bromide, abbreviated as [PDBMDIm]Br. researchgate.netdntb.gov.ua This three-component reaction between an aldehyde, thiosemicarbazide, and an α-bromoacetophenone proceeds at room temperature, yielding the desired products in excellent yields (90-95%) within 60-120 minutes. researchgate.net A key benefit of this protocol is the ability to recover and reuse the ionic liquid catalyst without a significant loss of activity, making the process more sustainable and cost-effective. researchgate.netdntb.gov.ua The use of dicationic ILs has also been reported to effectively catalyze the synthesis of various thiazole derivatives. researchgate.net

Table 3: Ionic Liquid-Catalyzed Synthesis of 2-Hydrazonyl-4-phenylthiazoles

| Reactants | Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldehyde, Thiosemicarbazide, α-Bromoacetophenone | [PDBMDIm]Br | Solvent-free, Room Temp. | 60-120 min | 90-95% | researchgate.net |

Heterogeneous Organocatalyst and Photocatalyst Applications in Synthesis

Recent synthetic strategies have focused on the use of heterogeneous organocatalysts and photocatalysts to promote greener and more efficient chemical transformations. sci-hub.se Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture, allowing for simple recovery and recycling. mdpi.com

In the synthesis of hydrazinyl thiazoles, a novel magnetically separable nanocatalyst, Fe3O4@SiO2‐Pr‐N=CH‐C6H4B(OH)2, has demonstrated high efficacy. researchgate.net This heterogeneous catalyst facilitates the one-pot, three-component reaction of phenacyl halide, thiosemicarbazide, and an aryl aldehyde in an ethanol-water mixture at room temperature, providing yields above 90%. The catalyst can be reused six times without significant loss of activity. researchgate.net

While direct photocatalytic synthesis of this compound is an emerging area, related research shows significant promise. For example, a heterogeneous multifunctional copper photocatalyst (Fe3O4/AlZn–Cu) has been developed for the synthesis of 1,2,3-triazoles via click chemistry under ambient conditions. rsc.org The application of heterogeneous photocatalysts like graphitic carbon nitride (g-CN) for C-H functionalization highlights the potential for developing new light-driven methodologies for thiazole synthesis. mdpi.com These approaches represent a move towards more sustainable and advanced catalytic systems in organic synthesis. sci-hub.se

Metal-Catalyzed Synthetic Procedures

Metal catalysts play a crucial role in the synthesis of thiazole derivatives by enabling efficient bond formation under mild conditions. Various transition metals, including copper, palladium, and manganese, have been employed to catalyze these reactions. researchgate.netacs.org

Copper catalysis is particularly useful for C-N bond formation. beilstein-journals.org For instance, copper silicate (B1173343) has been identified as an effective heterogeneous catalyst for thiazole synthesis. smolecule.com Palladium(II) complexes have also been developed as reusable catalysts. A specific Pd(II) complex demonstrated excellent activity in the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives, a related heterocyclic structure, under ultrasonic irradiation in water, with the catalyst being reusable for multiple cycles. acs.org

Furthermore, manganese is recognized as a versatile transition metal catalyst due to its multiple oxidation states, making it suitable for a wide range of organic reactions. researchgate.net The use of metal-based nanocatalysts, such as those involving iron oxide (Fe3O4), is also a growing trend, offering high efficiency and easy magnetic separation for reuse. researchgate.net These metal-catalyzed procedures offer operational simplicity and high yields for the synthesis of complex heterocyclic compounds. researchgate.net

Synthesis of Specific Hydrazone and Hydrazinecarboxamide Derivatives

This section details the synthesis of distinct derivatives, including 2-hydrazonyl-4-phenylthiazoles through multi-component reactions, a specific hydrazinecarboxamide, arylidene-hydrazinyl-thiazoles, and thiazolylpyrazoles.

A clean and environmentally friendly method for preparing substituted 2-hydrazonyl-4-phenylthiazoles involves a three-component reaction. dntb.gov.uad-nb.info This one-pot synthesis combines an aldehyde, thiosemicarbazide, and a bromoacetophenone. dntb.gov.uad-nb.info The reaction is notably catalyzed by 3,3′-(pentane-1,5-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) bromide, an ionic liquid, under solvent-free conditions. dntb.gov.uad-nb.info This approach offers several benefits, including high yields, mild reaction conditions, a simple procedure, and reduced environmental impact. dntb.gov.uad-nb.info Furthermore, the ionic liquid catalyst can be recovered and reused multiple times without a significant loss in its catalytic activity. dntb.gov.uad-nb.info

The use of various substituted aldehydes and bromoacetophenones, including those with either electron-donating or electron-withdrawing groups, results in the corresponding 2-hydrazonyl-4-phenylthiazoles in yields ranging from 85% to 96%. d-nb.info The synthesized compounds have been characterized using IR, NMR, and elemental analysis. dntb.gov.uad-nb.info

Another efficient three-component reaction for synthesizing hydrazinyl thiazoles utilizes a magnetically separable catalyst, Fe3O4@SiO2‐Pr‐N=CH‐C6H4B(OH)2. researchgate.net This reaction proceeds at room temperature in a 50:50 mixture of ethanol and water, yielding over 90% of the desired hydrazinyl thiazoles. researchgate.net The key advantages of this method are its operational simplicity, short reaction times, ambient conditions, and the easy separation and reusability of the catalyst for up to six cycles. researchgate.net

Table 1: Examples of 2-Hydrazonyl-4-phenylthiazoles synthesized via three-component reaction.

| Aldehyde Reactant | Bromoacetophenone Reactant | Product | Yield (%) | Melting Point (°C) |

| Substituted pyrazolecarbaldehyde | Substituted phenacyl bromide | (E)-4-(2-Bromophenyl)-2-(2-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methylene)hydrazinyl)thiazole | 95% | 259-260 |

| Substituted pyrazolecarbaldehyde | Substituted phenacyl bromide | (E)-2-(2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-(3-nitrophenyl)thiazole | 95% | 232-234 |

Data sourced from Nikpassand et al. (2016). d-nb.info

The synthesis of the Schiff base ligand, 2-(2-hydroxy-4-(phenyldiazenyl)benzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide, is achieved through the condensation of N-(4-phenylthiazole-2-yl)hydrazinecarboxamide with 2-hydroxy-4-(phenyldiazenyl)benzaldehyde. researchgate.netresearchgate.net The reaction is carried out by refluxing an equimolar mixture of the two reactants in methanol, with a few drops of glacial acetic acid, on a water bath for approximately 6 to 7 hours. researchgate.net The product, a dark yellow solid, separates from the hot solution and is then filtered, washed with hot ethanol, dried, and recrystallized. researchgate.net This ligand has been used to synthesize various metal (II) complexes. researchgate.netresearchgate.net The formation of these complexes involves adding a hot ethanolic solution of the respective metal chloride to a hot solution of the ligand in ethanol. researchgate.net

The structure and properties of the synthesized ligand and its metal complexes have been extensively characterized using various analytical techniques including elemental analysis, molar conductance, magnetic susceptibility, thermal analysis, FT-IR, 1H NMR, ESI mass spectrometry, UV-Visible spectroscopy, ESR spectroscopy, and powder X-ray diffraction. researchgate.netresearchgate.net

Arylidene-hydrazinyl-thiazole derivatives can be synthesized through a two-step process based on the Hantzsch condensation. nih.gov The first step involves the condensation of aromatic aldehydes with hydrazinecarbothioamide (thiosemicarbazide) to form arylidenethiosemicarbazones. nih.gov In the second step, these intermediates undergo cyclization with α-halocarbonyl derivatives. nih.gov

A general procedure for the synthesis of these derivatives involves stirring a mixture of the arylidene-hydrazinecarbothioamide and an α-halogenocarbonyl derivative in a solvent mixture of acetone and DMF at room temperature for 20–24 hours. nih.gov The reaction is monitored by thin-layer chromatography. nih.gov After completion, the reaction mixture is neutralized, and the resulting precipitate is filtered and recrystallized. nih.gov This method has been used to synthesize a series of arylidene-hydrazinyl-thiazole derivatives in good yields. nih.gov

An alternative one-pot, two-step procedure has also been developed for the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles. orientjchem.org This method involves the reaction of an aromatic aldehyde with thiosemicarbazide in ethanol at room temperature, catalyzed by sulphamic acid, to form the thiosemicarbazone in situ. orientjchem.org Subsequently, a phenacyl bromide is added, and the reaction mixture is refluxed to yield the final product. orientjchem.org

Table 2: Examples of synthesized Arylidene-Hydrazinyl-Thiazole Derivatives and their yields.

| Derivative | Yield (%) |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | Good |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | Good |

Yields are described as "good" in the source material. nih.gov

This compound serves as a versatile starting material for the synthesis of various thiazolylpyrazole derivatives. tandfonline.com The initial step is the preparation of this compound itself, which is typically achieved by reacting phenacyl bromide with thiosemicarbazide under reflux in dry ethanol. tandfonline.com

This precursor can then be reacted with various reagents to form a range of pyrazole-containing compounds. tandfonline.com For instance, the reaction of this compound with arylidenemalononitriles in a 1:2 molar ratio, in the presence of a catalytic amount of triethylamine, yields 5-amino-3-aryl-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitriles. tandfonline.com

Furthermore, the resulting 5-amino-1-(4-phenyl-thiazol-2-yl)-1H-pyrazole-4-carbonitrile can undergo further reactions. tandfonline.com For example, reacting it with formamide (B127407) and refluxing for 3 hours leads to the formation of 4-Amino-1-(4-phenylthiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine. tandfonline.com These synthetic routes are valued for their simplicity and the reasonable yields of the resulting products. tandfonline.com

Spectroscopic and Structural Characterization of 2 Hydrazino 4 Phenylthiazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and substitution patterns of 2-hydrazino-4-phenylthiazole analogues.

Proton NMR (¹H NMR) is instrumental in identifying the electronic environment and connectivity of hydrogen atoms in a molecule. In this compound derivatives, the chemical shifts (δ) and splitting patterns of the protons are characteristic of their position.

The proton on the C5 position of the thiazole (B1198619) ring typically appears as a singlet in the aromatic region, generally between δ 6.47 and 7.80 ppm. sapub.org The exact position is influenced by the substituents on the phenyl ring and the hydrazino group. The aromatic protons of the 4-phenyl group exhibit characteristic multiplets or doublet signals in the range of δ 7.12–7.88 ppm, with their splitting patterns revealing the substitution on the phenyl ring (e.g., ortho, meta, para). sapub.orgmdpi.com

The protons of the hydrazino group (-NH-NH₂) are also observable in the ¹H NMR spectrum. These protons are exchangeable with deuterium (B1214612) and their signals can broaden or disappear upon addition of D₂O. The NH proton often appears as a broad singlet at a downfield chemical shift, sometimes as high as δ 11.99 ppm, while the NH₂ protons are also typically observed as a broad singlet. researchgate.net For instance, in some derivatives, three distinct broad singlets corresponding to the -NH-NH₂ and another NH proton have been observed between δ 9.24 and 11.77 ppm. sapub.org

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Thiazole C5-H | 6.47 - 7.81 | Singlet (s) | Position can vary based on substituents. sapub.org |

| Phenyl-H | 7.12 - 8.30 | Multiplet (m) / Doublet (d) | Pattern indicates substitution on the phenyl ring. sapub.orgmdpi.com |

| Hydrazino NH | 9.18 - 12.34 | Singlet (s) / Broad Singlet (br s) | Exchangeable with D₂O; chemical shift is solvent dependent. researchgate.net |

| Hydrazino NH₂ | 4.50 | Singlet (s) | Exchangeable with D₂O. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound analogues, the carbon atoms of the thiazole ring have characteristic chemical shifts. The C2 carbon, attached to the hydrazino group, is typically found significantly downfield, often around δ 169.01 ppm due to its connection to two nitrogen atoms. The C4 and C5 carbons of the thiazole ring appear in the aromatic region, with typical shifts around δ 142.64 and 104.50 ppm, respectively. mdpi.com

The carbons of the 4-phenyl substituent also resonate in the aromatic region, generally between δ 120 and 140 ppm. The specific chemical shifts can help confirm the substitution pattern on the phenyl ring. For example, the carbon atom attached to an electron-withdrawing nitro group will appear further downfield.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The presence of the thiazole ring is confirmed by a set of characteristic absorption bands. The C=N stretching vibration within the thiazole ring typically appears in the region of 1600–1638 cm⁻¹. mdpi.comvulcanchem.com Vibrations associated with the C-S bond and other ring modes can also be observed, often in the fingerprint region of the spectrum, providing further evidence for the heterocyclic core. vulcanchem.com For some derivatives, a sharp, medium intensity signal between 3100 and 3180 cm⁻¹ is attributed to the stretching vibration of the methine group at the C5 position of the thiazole ring. nih.gov

The hydrazino group (-NH-NH₂) has distinct vibrational modes that are readily identifiable in the IR spectrum. The N-H stretching vibrations give rise to one or more bands in the region of 3200–3442 cm⁻¹. researchgate.netvulcanchem.com The N-H bending (scissoring) vibration is also characteristic and typically appears around 1600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound and its analogues, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. This provides direct confirmation of the successful synthesis of the target molecule. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the structure of the original molecule. Common fragmentation pathways for this compound derivatives may involve the loss of the hydrazino group, cleavage of the thiazole ring, or fragmentation of the phenyl substituent. niscpr.res.in For instance, the base peak in the mass spectrum of this compound itself is the molecular ion at m/z 191. nih.govspectrabase.com

Advanced Spectroscopic Techniques for Detailed Structural Insights

Modern spectroscopy provides chemists with the tools to probe molecular structures at the atomic level. Techniques such as mass spectrometry, magnetic resonance, absorption spectroscopy, and X-ray diffraction are indispensable for the unambiguous characterization of this compound derivatives.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful technique used to determine the molecular weight of compounds and confirm their molecular formula. In the analysis of this compound analogues, ESI-MS is routinely used to verify the successful synthesis of the target molecules. The technique typically detects the protonated molecular ion, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. oup.comrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often within a few parts per million (ppm) of the calculated exact mass, which lends strong support to the proposed chemical structure.

For instance, in the characterization of various 4-phenylthiazole (B157171) derivatives, the experimentally observed mass-to-charge ratios (m/z) in ESI-MS spectra show excellent agreement with the calculated values, confirming the identity of the synthesized compounds. rsc.org

Table 1: ESI-MS Data for Selected 4-Phenylthiazole Analogues

| Compound/Derivative | Molecular Formula | Ion | Calculated m/z | Found m/z |

| [(Chlorido)(4-phenylthiazolato-κN,κC2′)(η⁶-p-cymene)ruthenium(II)] | C₁₉H₂₀ClNRuS | [M − Cl]⁺ | 396.0360 | 396.0359 |

| [(Chlorido)(4-(4-fluorophenyl)thiazolato-κN,κC2′)(η⁶-p-cymene)ruthenium(II)] | C₁₉H₁₉ClFNRuS | [M − Cl]⁺ | 414.0264 | 414.0265 |

| [(Chlorido)(4-(4-methylphenyl)thiazolato-κN,κC2′)(η⁶-p-cymene)ruthenium(II)] | C₂₀H₂₂ClNRuS | [M + Na]⁺ | 468.0091 | 468.0099 |

| 2,9-bis((E)-2-(4-phenylthiazol-2-yl)hydrazono)methyl)-1,10-phenanthroline | C₃₂H₂₃N₈S₂ | [M + H]⁺ | 583.1487 | 583.1472 |

Data sourced from references rsc.orgnih.gov.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, making it exceptionally useful for studying metal complexes, particularly those of transition metals like copper(II). ufrrj.brnumberanalytics.com For metal complexes of this compound derivatives, EPR spectroscopy provides critical information about the oxidation state of the metal, the coordination geometry, and the nature of the metal-ligand bonding. researchgate.net

A study of Copper(II) complexes with ligands derived from the condensation of this compound with various benzaldehydes, such as (E)-2-(2-benzylidenehydrazinyl)-4-phenylthiazole, demonstrates the power of this technique. The EPR spectra of these complexes are characteristic of a tetragonal-distorted environment around the Cu(II) center. researchgate.net The analysis of the hyperfine parameters (A) and g-values helps in understanding the electronic structure of the complex. For example, the spectrum of a Cu(II) complex with the (E)-2-(2-benzylidenehydrazinyl)-4-phenylthiazole ligand (CuL1) showed a single major species, while complexes with chloro- or methoxy-substituted ligands (CuL2 and CuL3) indicated the formation of two distinct species, likely cis/trans isomers. researchgate.net

Table 2: EPR Hyperfine Parameters for Cu(II) Complexes of (E)-2-(2-benzylidenehydrazinyl)-4-phenylthiazole Analogues

| Complex Species | g║ (±0.01-0.02) | g┴ (±0.02) | A║ (G) (±1-2) | A┴ (G) (±2) |

| CuL1 (Major Species) | 2.40 | 2.08 | 122 | 13 |

| CuL2/CuL3 (Species 1) | 2.40 | 2.08 | 122 | 13 |

| CuL2/CuL3 (Species 2) | 2.36 | 2.06 | 109 | 10 |

Data sourced from reference researchgate.net.

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.ch The resulting spectrum provides information about the presence of chromophores (light-absorbing groups) and the extent of conjugation within the molecule. For this compound analogues, characteristic absorption bands arise from π → π* transitions within the aromatic phenyl and thiazole rings, as well as n → π* transitions involving the lone pair electrons on the nitrogen and sulfur atoms. uzh.ch

In studies of related hydrazone derivatives, absorption bands are typically observed in several regions. For instance, 4-arylhydrazo-2-phenyl-2-oxazoline-5-ones exhibit bands corresponding to π-π* transitions of the phenyl rings (around 220-260 nm), π-π* transitions of the hydrazo group (around 280-315 nm), and a longer wavelength band (around 420-445 nm) attributed to an intramolecular charge transfer (ICT) involving the entire molecule. researchgate.net For metal phthalocyanine (B1677752) complexes bearing 4-phenylthiazole substituents, intense Q bands, characteristic of the large phthalocyanine macrocycle and resulting from π-π* transitions, are observed in the visible region around 670 nm. researchgate.net The stability and behavior of ruthenium(II) and osmium(II) complexes of 4-phenylthiazole in solution have also been analyzed using UV-Vis spectroscopy. rsc.org

Table 3: Typical Electronic Transition Regions for Hydrazone and Thiazole Analogues

| Transition Type | Chromophore/System | Approximate λmax Range (nm) |

| π → π* (low energy) | Phenyl Rings | 243 - 257 |

| π → π | Hydrazo Group | 278 - 314 |

| Intramolecular Charge Transfer (ICT) | Whole Molecule | 422 - 443 |

| π → π (Q band) | Phthalocyanine Macrocycle | ~670 |

Data sourced from references researchgate.netresearchgate.net.

Crystallographic studies of related 4-phenylthiazole derivatives reveal that the thiazole ring system tends to adopt a planar or near-planar conformation. For example, the crystal structures of several N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenyl)thiazole-4-carboxamides have been determined, providing detailed structural parameters. researchgate.net Similarly, the structures of ruthenium(II) and osmium(II) metalacycles derived from 4-phenylthiazole have been unambiguously confirmed by X-ray diffractometry, revealing details such as the metal-ligand bond lengths. rsc.org The analysis of a Cu(II) complex of (E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-4-phenylthiazole by X-ray diffraction has also been reported, confirming the coordination of the ligand to the metal center. ufrrj.br

Table 4: Selected Crystallographic Data for a 2-Phenylthiazole Derivative (Compound 6a)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.239(3) |

| b (Å) | 14.501(6) |

| c (Å) | 18.773(3) |

| β (°) | 99.118(6) |

| V (ų) | 1528.4(11) |

Data represents N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)thiazole-4-carboxamide, sourced from reference researchgate.net.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound. oup.com For this compound and its derivatives, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values for the proposed structure. A close agreement, typically within a margin of ±0.4%, provides strong evidence for the purity and correct stoichiometry of the compound. oup.comrsc.org This technique is almost universally reported in the synthesis of new chemical entities, including various thiazole derivatives and their metal complexes. rsc.orgbohrium.com

Table 5: Elemental Analysis Data for Selected Thiazole Derivatives

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| This compound | C₉H₉N₃S | C | 56.54 | 56.64 |

| H | 4.71 | 4.79 | ||

| N | 21.99 | 22.25 | ||

| [(Chlorido)(4-phenylthiazolato-κN,κC2′)(η⁶-p-cymene)ruthenium(II)]·0.5H₂O | C₁₉H₂₀ClNRuS·0.5H₂O | C | 51.87 | 51.51 |

| H | 4.81 | 4.62 | ||

| N | 3.18 | 3.04 | ||

| [(Chlorido)(4-(4-fluorophenyl)thiazolato-κN,κC2′)(η⁶-p-cymene)ruthenium(II)]·0.25H₂O | C₁₉H₁₉ClFNRuS·0.25H₂O | C | 50.33 | 50.04 |

| H | 4.33 | 4.17 | ||

| N | 3.09 | 3.06 |

Computational Chemistry and Theoretical Studies of 2 Hydrazino 4 Phenylthiazole Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory has emerged as a principal method for studying the quantum mechanical properties of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance of accuracy and computational efficiency. Investigations into 2-Hydrazino-4-phenylthiazole systems have utilized DFT to explore various molecular facets.

Geometry Optimization and Electronic Parameter Analysis (HOMO/LUMO)

A fundamental step in computational analysis is the optimization of the molecular geometry to find its most stable three-dimensional arrangement. For 2-(2-hydrazineyl)thiazole derivatives, geometry optimization is often performed using DFT methods, such as B3LYP, with a basis set like 6-311G(d,p). kbhgroup.in These calculations help in determining key structural parameters like bond lengths and bond angles. kbhgroup.in For instance, studies on related thiazole (B1198619) derivatives have detailed the bond lengths and angles, providing a comprehensive understanding of their structural features. kbhgroup.in

Once the geometry is optimized, the electronic properties can be investigated. Central to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can undergo charge transfer interactions. nih.gov

For 2-(2-hydrazineyl)thiazole derivatives, the HOMO and LUMO pictures have been computed to analyze their electronic parameters. kbhgroup.in This analysis helps in evaluating spectroscopic and quantum chemical parameters to understand the chemical reactivity of these molecules. kbhgroup.in For example, in related thiazole derivatives, the HOMO-LUMO energy gap has been shown to confirm the occurrence of charge transfer within the molecule. niscpr.res.in

| Molecule/Derivative | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | B3LYP/6-311G(d,p) | -5.5293 | -0.8302 | 4.6991 |

Spectroscopic Parameter Prediction (UV-Vis, IR) and Comparison with Experimental Data

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). kbhgroup.in These theoretical spectra, including absorption energies and oscillator strengths, can be computed in different solvents to match experimental conditions. kbhgroup.in For derivatives of 2-(2-hydrazineyl)thiazole, theoretical UV-Visible spectra have been computed and shown to be in good agreement with experimental spectra. kbhgroup.in

Similarly, theoretical vibrational frequencies (IR spectra) can be calculated. kbhgroup.in These computed frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to a better correlation with experimental FT-IR data. nih.govijcrar.com The comparison between computed and experimental spectral results for both UV-Vis and IR has been described as gratifying in studies of 2-(2-hydrazineyl)thiazole derivatives. kbhgroup.in This agreement lends confidence to the computational models and the structural and electronic insights they provide. kbhgroup.in

| Molecule | Spectroscopic Technique | Computational Method | Key Finding |

|---|---|---|---|

| (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole (PIFHT) | UV-Vis | TD-DFT/B3LYP/6-311G(d,p) | Good agreement between computed and experimental spectra in gas phase, dichloromethane, and dimethyl sulfoxide. kbhgroup.in |

| (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole (PIFHT) | IR | DFT/B3LYP/6-311G(d,p) | Scaled vibrational frequencies compared well with experimental frequencies, aiding in the assignment of vibrational bands. kbhgroup.in |

| 4,6-Dichloro-3-formyl coumarin | IR & Raman | B3LYP/6-311++G(d,p) | Calculated wavenumbers, after scaling, showed good agreement with experimental values. ijcrar.com |

Molecular Electrostatic Surface Potential (MESP) Analysis for Reactivity Sites

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MESP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. bhu.ac.in Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). bhu.ac.in

For derivatives of 2-(2-hydrazineyl)thiazole, MESP plots have been computed to identify the reactive sites. kbhgroup.in These plots provide insights into where the molecule is most likely to interact with other chemical species. kbhgroup.in This analysis is crucial for understanding reaction mechanisms and designing new molecules with specific reactivity. For instance, in related heterocyclic systems, MESP analysis has been used to identify the most negative potential sites, often around nitrogen atoms, and the most positive sites, typically near hydrogen atoms. nih.gov

Mulliken Atomic Charge Distribution Studies

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. niscpr.res.in These charges provide a quantitative measure of the electron distribution and can offer insights into the electronic structure and reactivity. niscpr.res.in While known to be basis set dependent, Mulliken charges are computationally simple and widely used. niscpr.res.in

Studies on 2-(2-hydrazineyl)thiazole derivatives have included the calculation of Mulliken atomic charges to gain insights into the charge density on different atoms. kbhgroup.in This analysis can reveal which atoms are electron-donating and which are electron-withdrawing. For example, in a related thiazole derivative, Mulliken charge analysis showed that nitrogen and some carbon atoms possess negative charges, while sulfur and hydrogen atoms are positively charged. niscpr.res.in This information is valuable for understanding intermolecular interactions and chemical bonding.

| Molecule/Derivative | Computational Method | Key Findings on Atomic Charges |

|---|---|---|

| (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole | B3LYP/6-31G | Most carbon and nitrogen atoms have negative charges, while sulfur and hydrogen atoms have positive charges. H31 has the maximum positive charge due to the adjacent electronegative N22 atom. niscpr.res.in |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | Not Specified | Electronegative atoms N5, C13, and N2 have charges of -0.428, -0.344, and -0.371, respectively, indicating electron-donating nature. S12 and C1 are the most liable sites for nucleophilic attack with the highest positive charge. irjweb.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies aim to establish a mathematical or qualitative relationship between the physicochemical or structural properties of a series of compounds and their pharmacological effects.

Correlation between Physicochemical and Quantum-Chemical Parameters with Biological Activity

QSAR studies often involve the correlation of various descriptors with biological activity. These descriptors can be physicochemical (e.g., lipophilicity, polar surface area) or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges). For thiazole derivatives, QSAR studies have been employed to understand their antifungal activity. nih.gov

Research on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives has shown that these compounds exhibit promising anti-Candida activity. nih.gov SAR analysis revealed that the presence of the C2-hydrazone linkage in these derivatives leads to superior antifungal potency compared to analogs lacking this feature. nih.gov Specifically, compounds with this hydrazone bridge and an additional aromatic phenyl group showed improved affinity for the target fungal enzyme, lanosterol (B1674476) C14α-demethylase, as suggested by molecular docking studies. nih.gov

Furthermore, the nature and position of substituents on the aryl rings can significantly impact the biological activity. For instance, in some 2-hydrazino thiazoles, it has been observed that electron-donating groups can enhance biological activity by increasing the charge density in the ring, while electron-withdrawing groups may decrease it. tandfonline.com This highlights the intricate interplay between a molecule's electronic structure, governed by its substituents, and its biological function.

Influence of Substituents on Biological Efficacy

The biological activity of this compound derivatives is significantly modulated by the nature and position of substituents on the molecular scaffold. Computational and experimental studies have established clear structure-activity relationships (SAR), demonstrating that electronic and lipophilic properties of the substituents are key determinants of efficacy.

A general principle observed is that the introduction of electron-donating groups tends to enhance biological activity due to an increase in the charge density of the thiazole ring system. tandfonline.com Conversely, the presence of electron-withdrawing substituents often leads to a decrease in potency. tandfonline.com This trend has been noted in studies on the anti-amastigote activity of these compounds, where a 4-methoxyphenyl (B3050149) substitution at the C4-position of the thiazole ring conferred higher activity compared to a 4-nitrophenyl group. tandfonline.com

In the context of antifungal activity, particularly against Candida species, the influence of substituents on the C4-phenyl ring is well-documented. Research has shown that lipophilic and electron-donating substituents are correlated with increased inhibitory activity. mdpi.com For instance, a methyl group (-CH3) at the para-position of the C4-phenyl ring results in greater antifungal potency when compared with hydrophilic and polar substituents like cyano (-CN) or nitro (-NO2). mdpi.com This superiority is attributed in part to the increased lipophilicity, which may enhance the molecule's ability to penetrate the fungal cell membrane. mdpi.com Similarly, studies on the antiproliferative activity of related derivatives found that compounds bearing a chloro substituent exhibited greater activity than those with a fluoro substituent. researchgate.net

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives against C. albicans, illustrating the impact of the para-substituent on the C4-phenyl ring.

| Compound ID | Substituent (on C4-Phenyl Ring) | Electronic Effect | MIC (μg/mL) against C. albicans |

| 7a | -H | Neutral | 7.81 |

| 7b | -NO₂ | Electron-withdrawing | >125 |

| 7c | -CN | Electron-withdrawing | 62.5 |

| 7d | -OH | Electron-donating | 31.25 |

| 7e | -CH₃ | Electron-donating | 3.9 |

| Fluconazole | Reference Drug | - | 15.62 |

| Data sourced from a study on novel thiazole derivatives as anti-Candida agents. mdpi.com |

Molecular Docking Simulations for Target Enzyme Interactions

Molecular docking simulations have become an essential tool for elucidating the potential mechanisms of action for this compound derivatives by predicting their binding modes and affinities with specific biological targets. These computational studies provide valuable insights that correlate well with experimental biological data.

A prominent target for antifungal derivatives of this class is the fungal lanosterol C14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. mdpi.com Docking studies have successfully modeled the interactions of 2-hydrazinyl-4-phenyl-1,3-thiazoles with this enzyme. mdpi.com The results indicate that the presence of a hydrazone bridge and an additional aromatic phenyl group, characteristic of the 2-hydrazinyl series, improves the binding affinity for the target enzyme compared to simpler 4-phenyl-1,3-thiazole analogues. mdpi.com This increased affinity is attributed to the greater flexibility and enhanced interactions within the enzyme's active site. mdpi.com

Furthermore, these simulations reinforce the structure-activity relationships observed in biological assays. The binding energy (ΔG) calculated from docking studies shows a clear correlation with the electronic effects of substituents. For example, derivatives with lipophilic, electron-donating substituents (like -CH3) exhibit more favorable binding energies compared to those with hydrophilic, electron-withdrawing groups (like -CN and -NO2). mdpi.com This is consistent with the hydrophobic nature of the amino acid residues, such as Phe233 and Val510, within the enzyme's binding pocket. mdpi.com The phenylhydrazo-thiazolone derivative 10a has also been studied through docking, showing a promising binding affinity against the epidermal growth factor receptor kinase (EGFR). d-nb.info

The table below correlates the in-vitro antifungal activity (MIC) of selected derivatives with their calculated binding energies from docking simulations with C. albicans lanosterol C14α-demethylase.

| Compound ID | Substituent (on C4-Phenyl Ring) | MIC (μg/mL) | Binding Energy (ΔG, kcal/mol) |

| 7a | -H | 7.81 | -8.11 |

| 7b | -NO₂ | >125 | -7.53 |

| 7c | -CN | 62.5 | -7.91 |

| 7d | -OH | 31.25 | -8.03 |

| 7e | -CH₃ | 3.9 | -8.37 |

| Data sourced from a study on the design and synthesis of novel 1,3-thiazole derivatives. mdpi.com |

Semi-Empirical Calculations for Conformational Analysis and Complexation

Semi-empirical quantum mechanical methods offer a computationally efficient approach to investigate the structural properties of this compound systems, including their conformational preferences and the geometry of their complexes. These calculations provide a theoretical framework for understanding the molecule's three-dimensional structure, which is crucial for its interaction with biological targets.

Studies have employed methods such as PM6 and PM3 to analyze the conformational landscape of related (2-benzylidenehydrazinyl)-4-phenylthiazole ligands and their metal complexes. researchgate.netresearchgate.net For the free ligands, semi-empirical calculations at the PM6 level suggested the potential for different conformers, such as cis and trans isomers, to exist under reaction conditions. researchgate.netresearchgate.net This conformational flexibility can be critical for the molecule's ability to adopt the correct orientation for binding to a receptor or enzyme active site.

When these ligands form complexes with metal ions, such as Copper (II), semi-empirical calculations can predict the geometry of the resulting coordination compounds. researchgate.net For instance, calculations at the PM3 level for Cu(II) complexes indicated that the reaction products are likely a mixture of isomers, with a preference for a trans N1-S structure over a cis arrangement. researchgate.net These theoretical findings have been corroborated by experimental data from spectroscopic techniques like FAR-IR and Electron Paramagnetic Resonance (EPR), which confirmed the presence of multiple species in solution, consistent with the predicted isomeric mixture. researchgate.netresearchgate.net

The following table summarizes the application of semi-empirical methods in the study of these thiazole systems.

| Computational Method | System Studied | Key Findings |

| PM6 | (2-Benzylidenehydrazinyl)-4-phenylthiazole ligands | Indicated the possibility of different conformers (cis/trans isomers) under reaction conditions. researchgate.netresearchgate.net |

| PM3 | Cu(II) complexes of (2-Benzylidenehydrazinyl)-4-phenylthiazole ligands | Suggested the formation of a mixture of cis and (preferentially) trans N1-S isomeric structures. researchgate.net |

Antimicrobial Activities

The structural framework of this compound has proven to be a versatile backbone for the synthesis of potent antimicrobial agents. Derivatives have shown significant activity against a range of pathogenic fungi and bacteria, including both Gram-positive and Gram-negative strains.

Antifungal Properties against Candida Species

Several studies have underscored the potent anti-Candida activity of this compound derivatives. A novel series of 2-hydrazinyl-4-phenyl-1,3-thiazoles demonstrated superior antifungal potency compared to analogous compounds lacking the C2-hydrazone linkage. mdpi.com Notably, two specific derivatives, designated 7a and 7e, exhibited significant inhibitory activity against the pathogenic Candida albicans strain, with Minimum Inhibitory Concentration (MIC) values of 7.81 µg/mL and 3.9 µg/mL, respectively. mdpi.com These values are substantially lower than that of the widely used antifungal drug fluconazole, which had an MIC of 15.62 µg/mL in the same study. mdpi.com

Further research has identified other derivatives with strong antifungal properties. One study determined that compound 3j, 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole, was a highly potent agent against Candida species. figshare.comresearchgate.net Thiazolylhydrazone compounds have also been found to exert significant antifungal activity, with MICs ranging from 0.125 to 16.0 μg/mL against C. albicans. mdpi.com Another study highlighted a derivative, 43d, which revealed substantial antifungal activity against C. albicans with a MIC of 15.3 µM. jchemrev.com The presence of the heterocyclic thiazole ring is considered a key factor in the promising and selective inhibitory activity observed against C. albicans and C. glabrata. tandfonline.com

Table 1: Antifungal Activity of this compound Derivatives against Candida Species

| Compound/Derivative | Candida Species | MIC Value | Reference Drug | Reference Drug MIC |

| Compound 7a | C. albicans | 7.81 µg/mL | Fluconazole | 15.62 µg/mL |

| Compound 7e | C. albicans | 3.9 µg/mL | Fluconazole | 15.62 µg/mL |

| Thiazolylhydrazones | C. albicans | 0.125–16.0 µg/mL | N/A | N/A |

| Compound 43d | C. albicans | 15.3 µM | N/A | N/A |

Antibacterial Properties against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable efficacy against a variety of bacterial pathogens. The parent compound itself has been shown to inhibit the growth of the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. nih.gov

More complex derivatives have exhibited a broad spectrum of activity. For instance, some synthesized thiazole derivatives displayed inhibitory effects on the growth of three Gram-positive strains, with this activity linked to the thiosemicarbazide (B42300) function. researchgate.net In one study, a derivative (66a) showed excellent antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and B. subtilis, with zones of inhibition of 11.13 and 11.91 mm, respectively. tandfonline.com Other research found that certain thiazole-based Schiff base compounds were active against both E. coli (Gram-negative) and S. aureus (Gram-positive). jchemrev.com

The evaluation of a series of 2-(2-hydrazinyl)thiazole derivatives containing a diarylsulfide moiety also confirmed their antibacterial activities. figshare.comresearchgate.net Furthermore, studies on other synthesized thiazole derivatives have reported moderate to potent antimicrobial activity against various Gram-positive and Gram-negative bacteria. sapub.org

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Derivative Type | Bacterial Strain | Activity Measurement | Result |

| Parent Compound | Escherichia coli (Gram -) | Growth Inhibition | Effective |

| Parent Compound | Bacillus subtilis (Gram +) | Growth Inhibition | Effective |

| Compound 66a | Staphylococcus aureus (Gram +) | Zone of Inhibition | 11.13 mm |

| Compound 66a | Bacillus subtilis (Gram +) | Zone of Inhibition | 11.91 mm |

| Thiazole Schiff Base | Escherichia coli (Gram -) | Zone of Inhibition | 14.40 ± 0.04 mm |

| Thiazole Schiff Base | Staphylococcus aureus (Gram +) | Zone of Inhibition | 15.00 ± 0.01 mm |

Mechanisms of Antifungal Action, including Apoptosis Induction

Research into the mechanisms underlying the antifungal properties of this compound derivatives has revealed multiple pathways. One significant mechanism is the induction of apoptosis, or programmed cell death, in fungal cells. A study focusing on a potent antifungal derivative, compound 3j, involved testing its ability to induce apoptosis in Candida spp. as a means to understand its mode of action. figshare.comresearchgate.net

Another identified mechanism involves disruption of the fungal cell wall. The compound 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) was found to target the cell wall of C. albicans. nih.gov Analysis of cells treated with CPT showed a thinner cell wall, particularly the glucan layer. The study found a significantly lower quantity of 1,3-β-D-glucan in treated cells, and the compound was less effective against mutant yeast strains with defective 1,3-β-glucan synthase. nih.gov This suggests that the compound's antifungal activity stems from its inhibition of essential cell wall components. nih.gov A different proposed mechanism suggests that these compounds may induce oxidative stress in cells by generating reactive oxygen species (ROS), ultimately leading to cell death.

Anticancer and Antiproliferative Activities

In addition to their antimicrobial effects, this compound derivatives have been extensively investigated for their potential as anticancer agents. These compounds have shown cytotoxicity against a variety of human carcinoma cell lines and have been found to interfere with cancer cell proliferation.

Cytotoxicity against Various Carcinoma Cell Lines (e.g., HeLa, MDA-MB231, AGS)

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. Significant antiproliferative activity has been reported for several derivatives.

Against the HeLa (cervical cancer) cell line, the derivative 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole (2e) demonstrated a potent cytotoxic effect with an IC50 value of 11.1 µg/mL. nih.gov Other studies have also confirmed the antiproliferative activity of various derivatives against HeLa cells. researchgate.netnih.gov

In studies using the MDA-MB-231 (triple-negative breast cancer) cell line, a significant antiproliferative effect was observed for the derivative 2-(2-benzyliden-hydrazinyl)-4-methylthiazole (2a), with an IC50 value of 3.92 µg/mL. nih.gov Other research has also documented the cytotoxic activity of different thiazole derivatives against MDA-MB-231 cells. researchgate.netacs.org

Derivatives have also been tested against the AGS (gastric adenocarcinoma) cell line. A 2-amino-4-phenylthiazole (B127512) compound showed a time- and dose-dependent inhibitory effect on AGS cell proliferation, with an IC50 value of 28.01 µg/ml after 72 hours of exposure. dergipark.org.tr Another study reported that a derivative containing a pyrazole (B372694) and thiazole ring had an IC50 value of 95.65 μg/ml against AGS cells. researchgate.net

Table 3: Cytotoxicity (IC50) of this compound Derivatives against Selected Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole (2e) | HeLa | 11.1 µg/mL |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole (2a) | MDA-MB-231 | 3.92 µg/mL |

| 2-Amino-4-phenylthiazole compound | AGS | 28.01 µg/mL (72h) |

| 1-((3-(4-chlorophenyl)-1-phenyl-1Hpyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine (B178648) | AGS | 95.65 µg/ml |

Interaction with Cancer Cell Proliferation

The anticancer effects of this compound derivatives are rooted in their ability to interfere with the fundamental processes of cancer cell proliferation. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including those of the liver (HepG2) and nervous system (PC12). The mechanism of action can involve the inhibition of crucial enzyme activity or interference with cellular processes through integration into biological membranes.

Research has demonstrated that these compounds can induce apoptosis and modulate the cell cycle. Furthermore, a series of thiazole derivatives showed potent efficacy against cell migration and invasion in metastatic cancer cells. acs.org The most effective compound in that study, 5k, blocked about 80% of migration in HeLa cells and 60% of invasion of MDA-MB-231 cells at a concentration of 10 μM, with most derivatives showing no apparent cytotoxicity in clonogenic assays. acs.org This indicates a potential for these compounds to act as specific inhibitors of metastasis, a primary cause of mortality in cancer patients. acs.org

Potential as Antitumor Agents

Derivatives of this compound have shown promising results as potential antitumor agents, with numerous studies reporting their cytotoxic effects against various human cancer cell lines.

A series of arylidene-hydrazinyl-thiazole derivatives were synthesized and evaluated for their in vitro cytotoxicity. Among them, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole demonstrated significant antiproliferative activity against both MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov Another compound, 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole, also showed notable cytotoxic effects on the HeLa cell line. nih.gov

In a different study, newly synthesized phenylthiazole derivatives were assessed for their anticancer activity against SKNMC (neuroblastoma), Hep-G2 (human hepatocarcinoma), and MCF-7 (breast cancer) cell lines. While none of the compounds surpassed the activity of the reference drug doxorubicin (B1662922), specific derivatives showed noteworthy cytotoxicity. Compound 4c , featuring a para-nitro substitution, and compound 4d , with a meta-chlorine moiety, displayed the highest cytotoxic effects against SKNMC and Hep-G2 cell lines, respectively.

Furthermore, research on 2-amino-4-phenylthiazole derivatives has yielded compounds with remarkable antiproliferative activity. One such derivative exhibited outstanding growth inhibitory effects against A549 (lung cancer), HeLa, HT29 (colon cancer), and Karpas299 (anaplastic large-cell lymphoma) cancer cell lines, with a particularly low IC50 value against HT29 cells. researchgate.net Another study highlighted that compounds 9 and 14a , derived from 4-phenylthiazol-2-amine, showed higher efficiency than doxorubicin against MCF-7, NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) cell lines. myskinrecipes.com

The antiproliferative activities of some notable this compound derivatives are summarized in the table below.

| Compound Name/Description | Cell Line | IC50 (µM) | Reference |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 µg/mL | nih.gov |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | 11.4 µg/mL | nih.gov |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa | 11.1 µg/mL | nih.gov |

| Phenylthiazole derivative with para-nitro (4c) | SKNMC | 10.8 ± 0.08 | |

| Phenylthiazole derivative with meta-chlorine (4d) | Hep-G2 | 11.6 ± 0.12 | |

| 2-amino-4-phenylthiazole derivative | HT29 | 2.01 | researchgate.net |

| Compound 9 (from 4-phenylthiazol-2-amine) | MCF-7, NCI-H460, SF-268 | More potent than Doxorubicin | myskinrecipes.com |

| Compound 14a (from 4-phenylthiazol-2-amine) | MCF-7, NCI-H460, SF-268 | More potent than Doxorubicin | myskinrecipes.com |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Derivatives of this compound have been investigated for their potential in this area.

In a study focusing on the in vitro blood-stage assay against P. falciparum (NF54 strain), a series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated. cabidigitallibrary.orgnih.gov Two compounds, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one, demonstrated significant antimalarial activity with low IC50 values. cabidigitallibrary.orgnih.gov To elucidate the mechanism of action, docking studies were performed, suggesting that these derivatives may interact with the trans-2-enoyl acyl carrier protein reductase of P. falciparum. cabidigitallibrary.orgnih.gov

The table below presents the in vitro antimalarial activity of these promising derivatives.

| Compound Name | P. falciparum Strain | IC50 (µM) | Reference |

| ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate | NF54 | 0.725 | cabidigitallibrary.orgnih.gov |

| 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one | NF54 | 0.648 | cabidigitallibrary.orgnih.gov |

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of many diseases, driving the search for new anti-inflammatory drugs. Derivatives of this compound have shown potential as anti-inflammatory agents.

A study on indole-linked 2,4-disubstituted thiazoles identified a compound with a methyl group at the 2-position of the indole (B1671886) moiety that displayed excellent analgesic and anti-inflammatory potential. tandfonline.com This compound exhibited better anti-inflammatory action (53.3% inhibition) compared to the reference drug Phenylbutazone (38.8% inhibition) at the same dose. tandfonline.com

In another investigation, 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazoles were synthesized and evaluated as 5-lipoxygenase (5-LOX) inhibitors. tandfonline.com One derivative, with R = OCH3 and R1 = diphenylamine, showed excellent activity with an IC50 of 0.9 ± 0.1 µM, which was 11-fold more potent than the standard drug Zileuton (IC50 = 1.5 ± 0.3 µM). tandfonline.com

Furthermore, a series of 1-(4-phenyl thiazol-2yl) hydrazine derivatives were evaluated for their in-vitro anti-inflammatory activity using the protein denaturation method. jetir.org Two derivatives, 1E and 1G , showed significantly more activity compared to the standard drug Diclofenac sodium at a concentration of 12.5 µg/mL. jetir.org